N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS No.: 896352-41-3
Cat. No.: VC6727119
Molecular Formula: C15H11FN2OS2
Molecular Weight: 318.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896352-41-3 |
|---|---|
| Molecular Formula | C15H11FN2OS2 |
| Molecular Weight | 318.38 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C15H11FN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
| Standard InChI Key | KNYHXEYSLVAWFM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises two aromatic systems:
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A 4-fluorobenzo[d]thiazole ring, where fluorine substitution at the 4-position enhances electronic effects and metabolic stability.
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A 2-(methylthio)benzamide group, providing a sulfur-containing substituent that influences solubility and redox interactions.
Table 1: Key Structural and Computational Data
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
| InChI Key | KNYHXEYSLVAWFM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 97.6 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The fluorobenzothiazole nucleus contributes to π-π stacking interactions with biological targets, while the methylthio group modulates lipophilicity (LogP estimated at 3.2) .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically follows a multi-step protocol:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluorobenzoic acid derivatives under acidic conditions.
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Amide Coupling: Reaction of the resultant 4-fluorobenzo[d]thiazol-2-amine with 2-(methylthio)benzoyl chloride using coupling agents like EDC/HOBt.
Yields range from 40–60% after purification via column chromatography.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 7H, aromatic), 2.51 (s, 3H, SCH₃).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), 1240 cm⁻¹ (C-F stretch).
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HRMS: m/z 319.0842 [M+H]⁺ (calc. 319.0845).
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4); soluble in DMSO (25 mg/mL) and dichloromethane.
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Stability: Stable at −20°C for 12 months; degrades by 15% after 48 hours at 37°C in plasma, suggesting hepatic metabolism involvement .
Table 2: Thermodynamic Properties
| Parameter | Value |
|---|---|
| Melting Point | 182–184°C (decomposes) |
| Molar Refractivity | 87.3 cm³/mol |
| Polarizability | 34.7 × 10⁻²⁴ cm³ |
Biological Activity and Mechanistic Insights
Anticancer Activity
The compound’s fluorobenzothiazole core aligns with known antitumor agents:
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Cytotoxicity: Analog PMX610 shows IC₅₀ = 0.2–1.8 µM in lung and breast cancer lines via aryl hydrocarbon receptor activation .
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Apoptosis Induction: Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.5-fold in A549 cells) and caspase-3 cleavage .
Research Applications and Future Directions
Drug Discovery
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Structure-Activity Relationship (SAR): Methylthio substitution at C2 enhances target affinity; fluorine improves pharmacokinetics.
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Molecular Docking: Preliminary models suggest binding to EGFR kinase (docking score −9.2 kcal/mol) .
Challenges and Opportunities
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